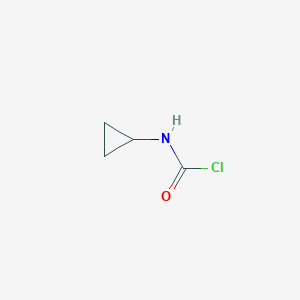

N-Cyclopropylcarbamoyl chloride

Beschreibung

N-Cyclopropylcarbamoyl chloride (CAS No. 19047-31-5) is a carbamoyl chloride derivative featuring a cyclopropylamine substituent. Its molecular formula is C₄H₇ClNO, with the functional group Cl–C(=O)–N–cyclopropyl. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing cyclopropyl-containing carbamoyl groups into target molecules. For example, it has been employed in the synthesis of pyrrolidine-based compounds, such as indole-carboxamidine derivatives, through nucleophilic substitution or amide-bond formation reactions .

The cyclopropyl group confers steric and electronic effects that influence reactivity and stability. Due to the hydrolytic sensitivity of the carbamoyl chloride moiety, this compound requires anhydrous handling conditions to prevent degradation.

Eigenschaften

IUPAC Name |

N-cyclopropylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPESDCXPCKZBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597773 | |

| Record name | Cyclopropylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652131-62-9 | |

| Record name | Cyclopropylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Cyclopropylcarbamoyl chloride can be synthesized through the reaction of cyclopropylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:

Cyclopropylamine+Phosgene→N-Cyclopropylcarbamoyl chloride+Hydrogen chloride

The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of N-Cyclopropylcarbamoyl chloride involves the use of continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment to prevent exposure and ensure safe handling .

Analyse Chemischer Reaktionen

Types of Reactions: N-Cyclopropylcarbamoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding N-cyclopropylcarbamates, carbamates, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form cyclopropylamine and carbon dioxide.

Reduction: It can be reduced to cyclopropylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: Reacts with primary or secondary amines under mild conditions to form N-cyclopropylcarbamates.

Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

Thiols: Reacts with thiols to form thiocarbamates.

Major Products Formed:

N-Cyclopropylcarbamates: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

N-Cyclopropylcarbamoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-Cyclopropylcarbamoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form carbamate derivatives .

Vergleich Mit ähnlichen Verbindungen

N-(Cyclopropylmethyl)-N-Propylsulfamoyl Chloride

- Molecular Formula: C₇H₁₄ClNO₂S

- Functional Groups : Sulfamoyl chloride (–SO₂Cl), cyclopropylmethyl, and propyl substituents.

- Reactivity/Applications : Unlike carbamoyl chlorides, sulfamoyl chlorides react with amines to form sulfonamides, which are common in agrochemicals and pharmaceuticals. The sulfonyl group (–SO₂–) enhances electrophilicity, enabling faster reactions under milder conditions compared to carbamoyl chlorides. The cyclopropylmethyl substituent may enhance lipophilicity, influencing bioavailability in drug candidates .

Cyclopropyl Norfentanyl Hydrochloride

- Molecular Formula : C₁₅H₂₀N₂O·HCl

- Functional Groups : Cyclopropanecarboxamide, piperidine, phenyl.

- Reactivity/Applications: This opioid analog contains a cyclopropane ring fused to a carboxamide group.

Cyclobenzaprine Hydrochloride

- Molecular Formula : C₂₀H₂₁N·HCl

- Functional Groups: Dibenzocycloheptene, dimethylamino.

- Reactivity/Applications : A muscle relaxant, this compound lacks a cyclopropane but shares the hydrochloride salt form. Its tricyclic structure and tertiary amine group enable serotonin receptor modulation, highlighting how functional group diversity dictates pharmacological activity compared to carbamoyl chlorides .

Data Table: Comparative Overview

Research Findings and Key Differences

- Reactivity: Carbamoyl chlorides (e.g., N-Cyclopropylcarbamoyl chloride) are less electrophilic than sulfamoyl chlorides due to the absence of electron-withdrawing sulfonyl groups. This makes sulfamoyl chlorides more reactive toward nucleophiles like amines .

- Pharmaceutical Relevance: Cyclopropyl-containing compounds like Cyclopropyl Norfentanyl leverage ring strain and conformational rigidity for targeted receptor interactions, whereas N-Cyclopropylcarbamoyl chloride serves as a synthetic building block rather than a drug itself .

Stability :

- Hydrochloride salts (e.g., Cyclobenzaprine) exhibit superior stability compared to carbamoyl chlorides, which require stringent anhydrous handling .

Biologische Aktivität

N-Cyclopropylcarbamoyl chloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane derivatives are known for a variety of biological properties, including enzyme inhibition, antimicrobial, and anticancer activities. This article reviews the biological activity of N-Cyclopropylcarbamoyl chloride, focusing on its mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

The biological activity of cyclopropane derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane rings can interact with enzyme active sites, leading to inhibition. For instance, the presence of a cyclopropyl group can enhance binding affinity due to conformational restrictions that favor enzyme-substrate interactions .

- Electrophilic Reactivity : The unique strain energy in cyclopropanes makes them reactive towards nucleophiles, which can lead to the formation of biologically active metabolites .

- Structural Modifications : Modifying the substituents on the cyclopropane ring can significantly alter the compound's pharmacological profile, enhancing its potency against specific biological targets .

Antimicrobial Properties

N-Cyclopropylcarbamoyl chloride has shown promise as an antimicrobial agent. Studies have indicated that similar cyclopropane derivatives possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Antitumor Activity

Research has highlighted the potential of N-Cyclopropylcarbamoyl chloride in cancer therapy. Cyclopropane derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several cyclopropane derivatives, including N-Cyclopropylcarbamoyl chloride. The compound exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Antitumor Mechanism :

In vitro studies demonstrated that N-Cyclopropylcarbamoyl chloride induced cell death in human cancer cell lines through caspase-dependent pathways. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction .

Synthesis and Characterization

Recent advancements in synthetic methodologies have facilitated the preparation of N-Cyclopropylcarbamoyl chloride with high purity and yield. Techniques such as organocatalysis and photoredox catalysis have been employed to enhance synthetic efficiency while minimizing environmental impact .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the cyclopropyl ring significantly affect biological activity. For instance, substituents that enhance electron density on the ring improve reactivity towards nucleophilic attack, which is crucial for antimicrobial efficacy .

Q & A

Q. What are the standard laboratory synthesis protocols for preparing N-cyclopropylcarbamoyl chloride derivatives?

The synthesis of compounds like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride involves reacting benzene-1-sulfonyl chloride with cyclopropyl isocyanate under inert atmospheric conditions (e.g., nitrogen or argon). Solvents such as dichloromethane or chloroform are typically used to facilitate the reaction. Post-synthesis purification is achieved via recrystallization or column chromatography to isolate high-purity products .

| Key Reaction Parameters |

|---|

| Solvent: Dichloromethane/Chloroform |

| Atmosphere: Inert (N₂/Ar) |

| Purification: Recrystallization/Chromatography |

Q. Which spectroscopic techniques are most reliable for characterizing N-cyclopropylcarbamoyl chloride derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, the InChI key SSINZHMPWHVPHC-UHFFFAOYSA-N (computed via PubChem) provides a unique identifier for verifying molecular structure. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and sulfonyl (S=O) functional groups .

Q. What safety protocols are essential when handling N-cyclopropylcarbamoyl chloride?

Due to its reactivity and potential hazards, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store at -20°C in airtight containers to maintain stability (≥5 years under these conditions). Immediate decontamination with ethanol or sodium bicarbonate is recommended for spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-cyclopropylcarbamoyl chloride derivatives?

Systematic variation of solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios of reactants can optimize yields. For instance, dichloromethane may favor faster reaction kinetics compared to chloroform. Monitoring reaction progress via Thin-Layer Chromatography (TLC) or HPLC ensures timely termination to minimize side products like hydrolyzed byproducts .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS) for novel N-cyclopropylcarbamoyl derivatives?

Cross-validate results using complementary techniques. If NMR suggests an unexpected substituent, HRMS can confirm molecular weight discrepancies. For stereochemical ambiguities, X-ray crystallography or computational modeling (e.g., density functional theory) may clarify spatial arrangements. Peer review of raw data and replication of experiments are critical to address inconsistencies .

Q. What experimental designs are effective for studying the stability of N-cyclopropylcarbamoyl chloride under varying conditions?

Accelerated stability studies can be conducted by exposing the compound to:

- Temperature gradients (e.g., -20°C to 40°C).

- Humidity-controlled environments.

- Light exposure (UV/visible).

Analyze degradation products using LC-MS and compare against baseline purity (≥98% by HPLC). Long-term stability at -20°C has been validated for related cyclopropane derivatives .

Q. How can N-cyclopropylcarbamoyl chloride be utilized in designing bioactive molecules?

Its carbamoyl chloride moiety serves as a versatile electrophile for nucleophilic substitution reactions. For example, coupling with piperazine derivatives (e.g., in N-Cyclopropyl-2-(1-piperazinyl)nicotinamide hydrochloride) generates pharmacophores targeting neurological or antimicrobial pathways. Structure-Activity Relationship (SAR) studies can further refine bioactivity by modifying the cyclopropane ring or adjacent functional groups .

Methodological Best Practices

- Experimental Reproducibility : Document batch-specific analytical certificates (e.g., ≥98% purity) and adhere to standardized protocols for synthesis and characterization .

- Data Interpretation : Use PubChem-derived computational tools (InChI, SMILES) to cross-reference experimental data .

- Ethical Compliance : Follow institutional guidelines for hazardous material disposal and avoid human/therapeutic applications without regulatory approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.